3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that features a pyrrolidine ring bonded to a pyrazine ring through a sulfur atom
Preparation Methods
The synthesis of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrazine-2-thiol with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the pyrrolidine derivative. The tert-butyl ester group is introduced to protect the carboxylic acid functionality during the reaction .
Chemical Reactions Analysis
3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the free carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar compounds include other pyrazine derivatives and pyrrolidine-based molecules. For example:
Pyrazine-2-thiol: Shares the pyrazine ring and sulfur atom but lacks the pyrrolidine ring.
Pyrrolidine-1-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the pyrazine ring.
Sulfur-containing heterocycles: Such as thiophenes and thiazoles, which also feature sulfur atoms but have different ring structures.
3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrazine ring, a pyrrolidine ring, and a sulfur atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O2S |
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Molecular Weight |
281.38 g/mol |
IUPAC Name |
tert-butyl 3-pyrazin-2-ylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-7-4-10(9-16)19-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3 |
InChI Key |
HQRSFLCZMNXEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CN=C2 |
Origin of Product |
United States |
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